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Compound of Interest

Compound Name: 4-Formylphenyl propionate

Cat. No.: B1295054 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed experimental protocols for the synthesis and key

reactions of 2-(4-formylphenyl)propionic acid (CAS No: 43153-07-7).[1][2][3][4] While the topic

requested was "4-Formylphenyl propionate" (CAS No: 50262-48-1)[5], the available scientific

literature and its relevance to drug development are significantly greater for 2-(4-

formylphenyl)propionic acid. This compound is a critical intermediate in the synthesis of

Pelubiprofen, a non-steroidal anti-inflammatory drug (NSAID), and is also known as Ibuprofen

Impurity K.[2][6][7][8][9] Given its importance in medicinal chemistry, these protocols are

tailored for professionals in drug discovery and development.
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Property Value Reference

IUPAC Name
2-(4-formylphenyl)propanoic

acid
[9]

Synonyms
2-(p-Formylphenyl)propionic

Acid, Ibuprofen Impurity K
[8][9]

CAS Number 43153-07-7 [4]

Molecular Formula C₁₀H₁₀O₃ [1][4]

Molecular Weight 178.18 g/mol [4][9]

Appearance Pale yellow solid [10]

Section 1: Synthesis of 2-(4-Formylphenyl)propionic
Acid
Two primary synthetic routes are detailed below, offering a conventional method and a green

chemistry alternative.

Protocol 1.1: TEMPO-Catalyzed Oxidation
This protocol describes the synthesis via oxidation of the corresponding alcohol using a

TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl catalyst, which selectively oxidizes the primary

alcohol.[6]

Experimental Protocol:

Dissolution: Dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in an ester solvent such as

ethyl acetate.

Catalyst Addition: Add 0.01 to 0.1 equivalents of TEMPO catalyst to the solution.[6]

Oxidation: At a controlled temperature of 10-40 °C, add 1.0 to 1.5 equivalents of a 10%

aqueous solution of sodium hypochlorite (NaOCl) dropwise while stirring.[6]
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Work-up: After the reaction is complete, separate the organic layer. Dry the organic layer

over anhydrous sodium sulfate and concentrate it under reduced pressure.[6]

Crystallization: Crystallize the crude product from a mixed solvent system of ethyl acetate

and a saturated hydrocarbon (e.g., n-hexane or n-heptane) to yield pure 2-(4-

formylphenyl)propionic acid.[6]

Protocol 1.2: Green Synthesis from a Bromomethyl
Precursor
This environmentally friendly protocol utilizes aqueous hydrogen peroxide as the oxidant and

avoids large volumes of organic solvents, proceeding in a single process from 2-[4-

(bromomethyl)phenyl]propionic acid.[7]

Experimental Protocol:

Reaction Setup: In an aqueous solution, combine 2-[4-(bromomethyl)phenyl]propionic acid, a

catalytic amount of TEMPO, and aqueous hydrogen peroxide (H₂O₂).[7]

Reaction: Stir the mixture. The H₂O₂ forms HOBr in situ, which, facilitated by TEMPO,

oxidizes the benzyl bromide to the aldehyde.[7]

Extraction: Upon completion, extract the aqueous mixture with an organic solvent like ethyl

acetate.

Purification: Concentrate the organic extract.

Crystallization: Dissolve the concentrate in ethyl acetate at 50-55 °C, cool to room

temperature, and add n-hexane to induce crystallization. Filter and dry the product under

reduced pressure.[7]

Synthesis Data Summary:
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Protocol
Starting
Material

Key
Reagents

Solvent Yield Purity
Referenc
e

1.1

2-[4-

(hydroxym

ethyl)phen

yl]propionic

acid

TEMPO,

NaOCl

Ethyl

Acetate
~85-90% >98% [6]

1.2

2-[4-

(bromomet

hyl)phenyl]

propionic

acid

TEMPO,

H₂O₂
Water 63-68% High [7]
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Caption: Synthetic routes to 2-(4-Formylphenyl)propionic acid.

Section 2: Key Reactions and Protocols
The aldehyde functional group of 2-(4-formylphenyl)propionic acid is a versatile handle for

further chemical modifications, which is crucial for creating derivatives in drug discovery

programs.

Protocol 2.1: Reduction of Aldehyde to Primary Alcohol
The formyl group can be readily reduced to a hydroxymethyl group using standard hydride

reducing agents.[11]

Experimental Protocol:

Dissolution: Dissolve 2-(4-formylphenyl)propionic acid in a suitable alcoholic solvent like

methanol or ethanol at 0 °C.[12]

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. (Note:

LiAlH₄ can also be used but requires anhydrous ether or THF and a more rigorous work-up).

[11]

Quenching: After the reaction is complete (monitored by TLC), slowly add a dilute acid (e.g.,

1M HCl) to quench the excess NaBH₄ and protonate the resulting alkoxide.[12]

Extraction: Extract the product into an organic solvent such as ethyl acetate.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate to yield 2-[4-(hydroxymethyl)phenyl]propionic acid.

Protocol 2.2: Wittig Olefination
The Wittig reaction is a powerful method for converting aldehydes into alkenes, allowing for the

extension of carbon chains.[13][14]

Experimental Protocol:
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Ylide Generation: Prepare the phosphonium ylide (Wittig reagent) by treating a suitable

triphenylphosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous solvent

like THF or diethyl ether.[13]

Reaction: Add a solution of 2-(4-formylphenyl)propionic acid (or its ester form for better

solubility and to avoid side reactions with the acidic proton) in the same anhydrous solvent to

the ylide solution at low temperature (e.g., 0 °C to room temperature).

Work-up: After the reaction is complete, quench with water.

Purification: Extract the product with an organic solvent. The main byproduct,

triphenylphosphine oxide, can often be removed by crystallization or column chromatography

to yield the desired alkene derivative.[15]

Wittig Reaction Workflow:
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Caption: General workflow for the Wittig olefination reaction.
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Protocol 2.3: Suzuki Cross-Coupling
The Suzuki reaction is a cornerstone of modern medicinal chemistry for constructing C-C

bonds, particularly biaryl structures.[16][17][18] While 2-(4-formylphenyl)propionic acid itself is

not a direct substrate, its halogenated precursors are ideal candidates. This protocol outlines a

representative reaction using a related bromo-precursor.

Experimental Protocol (Representative):

Reaction Setup: In a reaction vessel, combine 2-(4-bromophenyl)propionic acid (1 eq.), a

boronic acid or ester coupling partner (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5

mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).[18]

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g.,

toluene, dioxane, or THF) and water.[18]

Reaction: Degas the mixture (e.g., by bubbling argon through it) and heat to reflux (typically

80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).

Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.

Purification: Wash, dry, and concentrate the organic layers. Purify the residue by column

chromatography to obtain the biaryl propionic acid derivative.
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Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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